N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole-5-carboxamide core linked to a 3-(thiophen-2-yl) substituent and a 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl group.
Properties
CAS No. |
1239508-18-9 |
|---|---|
Molecular Formula |
C22H20N6OS |
Molecular Weight |
416.5 |
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H20N6OS/c29-22(19-14-18(25-26-19)20-7-4-12-30-20)23-16-6-3-5-15(13-16)17-8-9-21(27-24-17)28-10-1-2-11-28/h3-9,12-14H,1-2,10-11H2,(H,23,29)(H,25,26) |
InChI Key |
SZKFEVKTJKJHJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=NNC(=C4)C5=CC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features multiple functional groups that contribute to its biological activity:
- Pyridazine Ring : Known for its reactivity and ability to interact with various biological targets.
- Thiophene Moiety : Often associated with anti-inflammatory and antimicrobial properties.
- Pyrazole Core : Recognized for its broad spectrum of biological activities including anti-cancer and anti-inflammatory effects.
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including E. coli and Bacillus subtilis . The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
2. Anti-inflammatory Effects
This compound has been investigated for its potential to inhibit inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have reported up to 85% inhibition of these cytokines at specific concentrations, suggesting a robust anti-inflammatory profile .
3. Anticancer Properties
The compound is also being explored for its anticancer effects. Pyrazole derivatives have shown promise in preclinical models, inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, altering signaling cascades related to inflammation and cell growth.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally analogous molecules to highlight key differences in core scaffolds, substituents, and inferred properties.
Key Observations
Core Heterocycles: Pyrazole-carboxamide (target compound) vs. thiazole-carboxamide (): The pyrazole’s nitrogen positions favor hydrogen bonding, while thiazole’s sulfur may contribute to hydrophobic interactions . Carboxamide vs.
Substituent Effects :
- Thiophene vs. Benzothiophene (): The smaller thiophene in the target compound likely improves solubility compared to the bulkier benzothiophene .
- Pyrrolidinyl-pyridazine vs. Tetrazole (): Pyrrolidine enhances solubility and conformational flexibility, whereas tetrazole introduces acidity and metal-binding capacity .
Pharmacokinetic Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
